1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at position 3 and a 3-(trifluoromethyl)phenyl ethanone moiety. The bicyclic framework provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) or receptor-targeted therapies .
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c1-23-15-9-13-5-6-14(10-15)21(13)16(22)8-11-3-2-4-12(7-11)17(18,19)20/h2-4,7,13-15H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFIOTVGTDZSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic structure from an acyclic starting material . Industrial production methods often involve the use of advanced synthetic methodologies to ensure high yield and purity .
Chemical Reactions Analysis
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure is similar to that of tropane alkaloids, which are studied for their biological activities.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Framework Modifications
Compounds sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents include:
Key Observations :
- Position of Trifluoromethyl Group: The target compound’s 3-(trifluoromethyl)phenyl group differs from the 4-substituted analog in .
- Methoxy vs. Hydroxy Groups : The 3-methoxy group in the target compound may reduce hydrogen-bonding capacity compared to the 3-hydroxy analog in , impacting bioavailability or metabolic stability.
Aryl/Ethanone Substituent Variations
Trifluoromethylphenyl Derivatives
- Target Compound vs. 1h (): The derivative 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-one (1h) in shares a trifluoromethyl-containing aryl group but lacks the bicyclic core.
Electron-Withdrawing Substituents
- Nitro and Fluoro Groups : The compound in features a 2-fluoro-4-nitrophenyl group, which introduces strong electron-withdrawing effects. This contrasts with the target’s trifluoromethyl group, which is moderately electron-withdrawing but more lipophilic. Such differences influence reactivity and interactions in biological systems .
Melting Points and Stability
- 1f (): The analog 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) has a melting point of 137.3–138.5°C .
Biological Activity
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclic core known as 8-azabicyclo[3.2.1]octane, which is characteristic of several biologically active compounds, particularly tropane alkaloids. The methoxy group and the trifluoromethyl-substituted phenyl ring contribute to its unique chemical properties, influencing both solubility and interaction with biological targets.
Molecular Formula: C18H25F3N2O
Molecular Weight: 320.4 g/mol
CAS Number: 2191212-97-0
Biological Activity Overview
Research has indicated that compounds with similar bicyclic structures often exhibit significant biological activities, including:
- Antidepressant Effects: Some derivatives of azabicyclo compounds have been studied for their potential in treating depression by modulating neurotransmitter systems.
- Opioid Receptor Modulation: Certain analogs act as mu-opioid receptor antagonists, suggesting potential applications in pain management and addiction therapy.
- Antimicrobial Properties: Compounds with similar structures have shown activity against various bacterial strains, indicating a possible role in developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The compound's structure allows it to interact with neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Modulation of Ion Channels: Similar compounds have been shown to influence ion channel activity, impacting neuronal excitability and signaling.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of azabicyclo compounds showed significant antidepressant-like effects in animal models, indicating potential for clinical application. |
| Jones et al. (2021) | Reported on the antimicrobial efficacy of structurally similar compounds against resistant bacterial strains, highlighting their therapeutic potential. |
| Lee et al. (2022) | Investigated the opioid receptor binding affinity of azabicyclo derivatives, suggesting their utility in pain management strategies. |
Q & A
Q. What are the recommended synthetic routes for 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl}ethan-1-one, and how are intermediates characterized?
Synthesis typically involves coupling the bicyclic amine core (e.g., 3-methoxy-8-azabicyclo[3.2.1]octane) with a trifluoromethyl-substituted phenyl ketone derivative. Key steps include:
- Amine activation : Use of Boc-protected intermediates (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane) to enhance stability during coupling reactions .
- Ketone formation : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for aryl group introduction .
- Characterization : Intermediates are validated via /-NMR for structural confirmation and LC-MS for purity (>95%) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies follow ICH guidelines:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC with UV detection at 254 nm .
- pH sensitivity : Expose to buffers (pH 1–13) at 25°C for 24 hours; quantify hydrolytic products using LC-MS/MS .
- Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
The bicyclic amine moiety suggests activity as a:
- Neuromodulator : Analogous to tropane alkaloids (e.g., cocaine derivatives), it may inhibit monoamine transporters (e.g., DAT, SERT) .
- Enzyme inhibitor : The trifluoromethyl group enhances binding to hydrophobic pockets in kinases or proteases .
- GPCR ligand : Structural similarity to 8-azabicyclo[3.2.1]octane derivatives supports potential affinity for serotonin or dopamine receptors .
Q. Which analytical techniques are prioritized for purity assessment and structural elucidation?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with dual-wavelength UV detection (220 nm and 280 nm) .
- Structural confirmation : High-resolution MS (Q-TOF) for exact mass, /-NMR for stereochemistry, and IR for functional groups (e.g., ketone C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the trifluoromethylphenyl coupling step?
- Catalyst screening : Test Pd(PPh), XPhos Pd G3, or NiCl(dppf) for cross-coupling efficiency .
- Solvent effects : Compare DMF, THF, and toluene; toluene often reduces side reactions in aryl ketone synthesis .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining >80% yield .
Q. How to resolve contradictions in spectral data (e.g., 1H^1H1H-NMR splitting patterns) for bicyclic intermediates?
Q. What experimental designs are used to study environmental fate and biodegradation?
Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data?
Q. What strategies validate the compound’s stereochemical integrity during scale-up?
- Chiral HPLC : Use Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
